2-Ethylhexyl acrylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl acrylate can be synthesized through the esterification of acrylic acid with 2-ethylhexanol. This reaction is typically carried out in the presence of hydroquinone as a polymerization inhibitor and a strong acid such as methanesulfonic acid . The process involves reactive distillation using toluene as an azeotroping agent to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of acrylic acid with 2-ethylhexanol. The reaction mixture, which includes this compound, 2-ethylhexanol, acrylic acid, and other by-products, is washed in a column to separate the organic phase. The this compound is then distilled off .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl acrylate undergoes various chemical reactions, including:
Polymerization: It polymerizes easily and can be initiated by light, peroxides, heat, or contaminants.
Free-Radical Polymerization: This reaction forms macromolecules with a molecular weight of up to 200,000 g/mol.
Common Reagents and Conditions:
Polymerization Initiators: Light, peroxides, and heat are common initiators for the polymerization of this compound.
Major Products:
Scientific Research Applications
2-Ethylhexyl acrylate has a wide range of applications in scientific research and industry:
Mechanism of Action
The primary mechanism of action for 2-Ethylhexyl acrylate involves its ability to undergo polymerization. The vinyl group in the compound is susceptible to free-radical polymerization, leading to the formation of long polymer chains . This process is initiated by light, heat, or peroxides, which generate free radicals that react with the vinyl group . The resulting polymers exhibit properties such as flexibility, toughness, and chemical resistance .
Comparison with Similar Compounds
Butyl Acrylate: Similar to 2-Ethylhexyl acrylate, butyl acrylate is used in the production of adhesives and coatings.
Methyl Acrylate: This compound is also used in the synthesis of polymers and copolymers.
Vinyl Acetate: Vinyl acetate is another monomer used in the production of polymers with similar applications.
Uniqueness: this compound is unique due to its branched structure, which provides specific properties such as enhanced flexibility and toughness in the resulting polymers . Its ability to form high molecular weight polymers makes it particularly valuable in the production of adhesives and coatings .
Properties
IUPAC Name |
2-ethylhexyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXQRTZXKQZDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2, Array | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Related CAS |
9003-77-4 | |
Record name | Poly(2-ethylhexyl acrylate) | |
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DSSTOX Substance ID |
DTXSID9025297 | |
Record name | 2-Ethylhexyl acrylate | |
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Molecular Weight |
184.27 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
2-ethylhexyl acrylate appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Flash point 180 °F. Used in making of paints and plastics., Liquid, Colorless liquid with a pleasant odor; [HSDB] Pale yellow liquid with a pleasant odor; [NTP], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a pleasant odor. | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-Propenoic acid, 2-ethylhexyl ester | |
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Boiling Point |
417 to 424 °F at 760 mmHg (NTP, 1992), 214-218 °C, Boiling point: 130 °C @ 50 mm Hg; conversion factor: 1 ppm = 7.52 mg/cu cm, 213.5 °C, 417-424 °F | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Flash Point |
180 °F (NTP, 1992), 180 °F (82 °C) (open cup), 86 °C (closed cup), 82 °C o.c., 180 °F | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), 100 mg/l @ 25 °C, Solubility in water: none | |
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Density |
0.885 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.880 g/cu cm at 25 °C, Relative density (water = 1): 0.89, 0.885 | |
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Vapor Density |
6.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.35 (Air= 1), Relative vapor density (air = 1): 6.35, 6.35 | |
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Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.17 [mmHg], 0.178 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 19, 0.01 mmHg | |
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Record name | 2-Ethylhexyl acrylate | |
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Mechanism of Action |
...Male Wistar rats /were/ exposed to acrylic acid derivatives. The 6-hr inhalation of acrylonitrile (AN), methyl acrylate (MA), ethyl acrylate (EA), n-butyl acrylate (BA) and 2-ethylhexyl acrylate (2-EHA) in several concentrations increased the urinary thioether excretion; the portion metabolized to thioethers was... only 1.5-8% for the acrylates. Total-SH levels in the liver significantly decreased after the inhalation of AN, EA, BA and 2-EHA. ...Most pronounced NP-SH depletion was in the liver, less in blood and moderate in brain and lungs. There was an exponential relationship between the tissue NP-SH and the inhaled concentrations. Calculated concentrations inducing 50% NP-SH depletion indicated that reaction of acrylic acid derivatives with SH groups was decreasing in the order AN >>2-EHA >EA = BA for the chemicals and liver >blood >lungs >brain for the tissues. All inhaled acrylates induced hyperglycemia... . The chemical reactivity of acrylates with glutathione (GSH) decreased in the order EA >BA >MA >AN >2-EHA. The results suggest that GSH depletion may participate in acute lethal and biochemical toxic effects of acrylic acid esters. | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Impurities |
ACRYLIC ACID-0.009% BY WT (MAX); 2-ETHYL 4-METHYL PENTYL ACRYLATE-0.4% BY WT (MAX); WATER-0.05% BY WT (MAX) | |
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Color/Form |
Colorless liquid | |
CAS No. |
103-11-7, 1322-13-0, 9003-77-4 | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-Ethylhexyl acrylate | |
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Record name | 2-Ethylhexyl acrylate | |
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Record name | Ethylhexyl acrylate | |
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Record name | 2-Propenoic acid, 2-ethylhexyl ester, homopolymer | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-Propenoic acid, 2-ethylhexyl ester | |
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Record name | 2-Ethylhexyl acrylate | |
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Record name | 2-ethylhexyl acrylate | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Melting Point |
-130 °F (NTP, 1992), -90 °C, -130 °F | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/826 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-ethylhexyl acrylate?
A1: this compound (2-EHA) has the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize 2-EHA?
A2: Fourier transform infrared spectroscopy (FTIR) [, , ], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, , , , , ], and differential scanning calorimetry (DSC) [, , , , ] are frequently employed to analyze 2-EHA.
Q3: How is 2-EHA typically polymerized?
A3: 2-EHA is commonly polymerized via free radical polymerization [, , , ], including emulsion polymerization [, , , ] and miniemulsion polymerization. [] Controlled radical polymerization techniques like atom transfer radical polymerization (ATRP) are also frequently employed to synthesize well-defined poly(this compound) (PEHA) and its copolymers. [, , , , ]
Q4: Which comonomers are often used with 2-EHA in copolymerization?
A4: Common comonomers include acrylic acid (AA) [, , , , , , , ], methyl methacrylate (MMA) [, , ], butyl acrylate (BA) [, , ], styrene [, ], and vinyl acetate. [, ]
Q5: How does incorporating 2-EHA affect the properties of copolymers?
A5: Incorporating 2-EHA, due to its bulky side chain, typically lowers the glass transition temperature (Tg) of the resulting copolymer, enhancing flexibility and elasticity. [, , , , , ] The specific impact on properties like adhesion, peel strength, and tack depends on the type and amount of comonomer used and the polymerization conditions. [, , , , ]
Q6: What are the primary applications of 2-EHA-based polymers?
A6: Poly(this compound) and its copolymers are widely used in pressure-sensitive adhesives (PSAs) [, , , , ], coatings [, ], adhesives [, , , ], and sealants. []
Q7: How does the molecular weight of PEHA influence its adhesive properties?
A7: The molecular weight of PEHA significantly impacts its adhesive performance. Higher molecular weight PEHA generally exhibits better cohesive strength, while lower molecular weight fractions contribute to adhesion properties like tack. [, ]
Q8: What are the major degradation products of PEHA during thermal decomposition?
A8: Thermal degradation of PEHA mainly yields 2-ethylhexene-1, 2-ethylhexanol-1, and unsaturated monomers like this compound and 2-ethylhexyl methacrylate. []
Q9: How does crosslinking affect the thermal stability of 2-EHA copolymers?
A9: Crosslinking generally enhances the thermal stability of 2-EHA copolymers. Studies with crosslinkers like hexamethoxymethylmelamine (HMMM) show increased degradation temperatures and char yield with increasing crosslinker content. [, ]
Q10: What are the environmental concerns related to 2-EHA?
A10: While 2-EHA polymers are generally considered safe, residual 2-EHA monomer can pose health and environmental risks. [] Efforts are underway to minimize residual monomer levels in final products and explore sustainable manufacturing practices. [, ]
Q11: Are there any studies on the biodegradability of PEHA?
A11: Information on the biodegradability of PEHA is limited in the provided research papers. Further investigations are needed to assess its environmental persistence and potential for biodegradation.
Q12: What are some current research areas focusing on 2-EHA-based materials?
A12: Current research explores new synthetic strategies for PEHA-based block copolymers with well-defined architectures for advanced applications. [, , ] Developing environmentally friendly polymerization methods and exploring sustainable alternatives to 2-EHA are also active areas of investigation. []
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